N-(heptadecanoyl)-sphinganine

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(heptadecanoyl)-sphinganine can be synthesized through the acylation of sphinganine with heptadecanoic acid. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the sphinganine and the fatty acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale lipid extraction and purification processes. Automated liquid handling platforms, such as the Agilent Bravo Automated Liquid Handling Platform, are used to facilitate the extraction and purification of lipids from biological samples .

Chemical Reactions Analysis

Types of Reactions

N-(heptadecanoyl)-sphinganine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized ceramides, which have different biological activities.

Reduction: Reduction reactions can convert ceramides into dihydroceramides.

Substitution: Substitution reactions can modify the head group of the ceramide, altering its biological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include oxidized ceramides, dihydroceramides, and various substituted ceramides, each with distinct biological activities .

Scientific Research Applications

N-(heptadecanoyl)-sphinganine has numerous scientific research applications, including:

Mechanism of Action

N-(heptadecanoyl)-sphinganine exerts its effects by interacting with various molecular targets and pathways. It is involved in the regulation of cellular processes such as apoptosis and senescence by modulating signaling pathways like the ceramide signaling pathway. Ceramides can act as second messengers in these pathways, influencing cell fate decisions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(heptadecanoyl)-sphinganine include:

N-heptadecanoyl ceramide trihexoside: Another ceramide with a similar structure but different biological activities.

N-heptadecanoyl-D-erythro-sphingosine: A ceramide with a different sphingosine base.

Uniqueness

This compound is unique due to its specific fatty acid chain length (heptadecanoic acid) and its role in regulating cellular processes such as apoptosis and senescence. Its specific structure allows it to interact with particular molecular targets, making it a valuable compound in scientific research and industrial applications .

Biological Activity

N-(heptadecanoyl)-sphinganine, also known as C17 ceramide or N-heptadecanoyl-D-erythro-sphingosine, is a sphingolipid that has garnered attention for its diverse biological activities. This compound plays a crucial role in cell signaling, apoptosis, and inflammation, making it a significant subject of study in various biomedical fields.

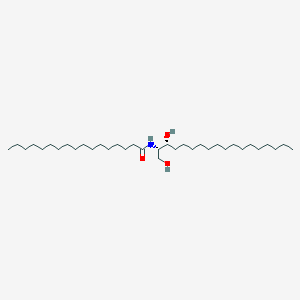

Chemical Structure and Properties

This compound is characterized by its long-chain fatty acid, heptadecanoic acid, attached to the sphingosine backbone. Its chemical formula is and it has a molecular weight of approximately 553.96 g/mol. The structure consists of a sphingoid base with an amide bond linking the fatty acyl group, which influences its physical and biological properties.

Biological Functions

1. Cell Signaling:

this compound is involved in various signaling pathways that regulate cell growth and survival. It acts as a second messenger in the sphingolipid signaling pathway, influencing processes such as apoptosis and cell proliferation.

2. Apoptosis Induction:

Research indicates that this compound can promote apoptosis in cancer cells. Studies have shown that it can activate caspases, which are critical for the apoptotic process, thereby leading to programmed cell death in various cancer cell lines .

3. Anti-inflammatory Effects:

This compound exhibits anti-inflammatory properties by modulating the NF-κB signaling pathway. It has been observed to reduce the expression of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Research Findings

A summary of key research findings related to this compound is presented below:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1: In a study involving mice with induced liver inflammation, administration of this compound resulted in significant reductions in liver enzyme levels and inflammatory markers, suggesting its role as a hepatoprotective agent.

- Case Study 2: A clinical trial focused on patients with chronic inflammatory conditions demonstrated improved symptoms following treatment with formulations containing this compound, indicating its efficacy as an anti-inflammatory agent.

Properties

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]heptadecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H71NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(39)36-33(32-37)34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-38H,3-32H2,1-2H3,(H,36,39)/t33-,34+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDZZVCCCYWHDN-SZAHLOSFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H71NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.